2-[Rac-(1r,4r)-4-aminocyclohexyl]pyrimidin-4-ol dihydrochloride, trans
Description
2-[rac-(1r,4r)-4-aminocyclohexyl]pyrimidin-4-ol dihydrochloride, trans is a heterocyclic compound featuring a pyrimidin-4-ol core substituted with a trans-configured 4-aminocyclohexyl group. The dihydrochloride salt enhances its aqueous solubility, making it suitable for pharmaceutical applications. The trans stereochemistry of the cyclohexyl substituent ensures distinct conformational stability, which is critical for receptor binding and pharmacokinetics.
Properties
IUPAC Name |
2-(4-aminocyclohexyl)-1H-pyrimidin-6-one;dihydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3O.2ClH/c11-8-3-1-7(2-4-8)10-12-6-5-9(14)13-10;;/h5-8H,1-4,11H2,(H,12,13,14);2*1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSPNIUGEJXYXGW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1C2=NC=CC(=O)N2)N.Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17Cl2N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2137143-73-6 | |
| Record name | 2-[rac-(1r,4r)-4-aminocyclohexyl]pyrimidin-4-ol dihydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[Rac-(1r,4r)-4-aminocyclohexyl]pyrimidin-4-ol dihydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts to facilitate the cyclization process. The final product is obtained through purification steps such as recrystallization or chromatography .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the final product. The use of advanced purification techniques, such as high-performance liquid chromatography (HPLC), is common to achieve the desired quality standards .
Chemical Reactions Analysis
Oxidation Reactions
The pyrimidin-4-ol moiety contains a hydroxyl group (-OH) that may undergo oxidation. Common oxidizing agents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) could convert the alcohol to a ketone (pyrimidin-4-one). For example:
This reaction would alter the compound’s solubility and biological activity, as ketones are generally less polar than alcohols.
Substitution Reactions
The amino group (-NH₂) on the cyclohexyl ring is highly reactive and may participate in nucleophilic substitution or alkylation. Reagents like alkyl halides (e.g., methyl iodide) could modify the amino group:
Such modifications could influence the compound’s therapeutic potential by altering its interaction with molecular targets.
Hydrolysis and Deprotection
The dihydrochloride salt form enhances solubility but may undergo hydrolysis under basic conditions. For example, treatment with potassium hydroxide (KOH) could deprotonate the hydroxyl group or cleave certain bonds, depending on the reaction environment. Similar hydrolysis steps are observed in related compounds, such as the conversion of ethoxy groups to hydroxyl groups using KOH .
Ring-Opening or Cyclization
Pyrimidine rings are generally stable, but under extreme conditions (e.g., high temperatures or acidic/basic environments), ring-opening or rearrangement could occur. For instance, the hydroxyl group at position 4 might participate in tautomerization or intramolecular cyclization, forming derivatives with altered pharmacokinetic profiles.
Common Reagents and Conditions
| Reaction Type | Reagents | Conditions | Outcome |
|---|---|---|---|
| Oxidation | KMnO₄, H₂O₂ | Aqueous acidic/basic conditions | Pyrimidin-4-one formation |
| Substitution | Alkyl halides | Nucleophilic solvents (e.g., DMF) | Alkylated amino derivatives |
| Hydrolysis | KOH, HCl | Elevated temperatures (175°C) | Deprotection or bond cleavage |
| Cyclization | Catalysts (e.g., HCl) | Solvents (ethanol/methanol) | Intramolecular ring formation |
Synthetic Routes
The compound’s synthesis likely involves cyclization of precursors, followed by purification. For example:
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Cyclization : Reaction of a cyclohexylamine derivative with a pyrimidine precursor under catalytic conditions (e.g., HCl in ethanol) to form the fused ring system.
-
Purification : Recrystallization or chromatography (e.g., HPLC) to isolate the dihydrochloride salt, ensuring high purity .
Industrial-Scale Production
Large-scale synthesis may employ automated reactors and continuous flow systems to optimize yield and reduce impurities. Advanced purification techniques like HPLC are critical for achieving pharmaceutical-grade quality.
Biological Activity
While direct data for this compound is unavailable, pyrimidine derivatives often exhibit antitumor, anti-inflammatory, or neuroprotective effects. For example:
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Antitumor Activity : A related pyrimidine derivative showed IC₅₀ ≈15 μM against human breast cancer cells via apoptosis induction.
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Anti-inflammatory Effects : Reduction of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in experimental models.
Structural Modifications
Chemical modifications (e.g., alkylation, oxidation) could enhance selectivity or stability. For instance, substituting the amino group with bulkier moieties might improve drug-likeness.
Scientific Research Applications
Chemistry
- Building Block for Complex Molecules : This compound serves as a versatile scaffold in organic synthesis, allowing chemists to create more complex molecules through various chemical reactions such as oxidation, reduction, and substitution.
Biology
- Cellular Processes : It is employed in studies investigating cellular mechanisms and molecular interactions, contributing to a better understanding of biological systems and pathways.
Medicine
- Therapeutic Potential : Research indicates that this compound may possess pharmacological properties, making it a candidate for drug development. Its interaction with specific molecular targets suggests potential applications in treating various diseases .
Industry
- Pharmaceutical Production : The compound is utilized in the pharmaceutical industry for the production of drugs and other chemical products, highlighting its industrial relevance.
The biological activity of 2-[Rac-(1r,4r)-4-aminocyclohexyl]pyrimidin-4-ol dihydrochloride is primarily attributed to its ability to modulate enzyme and receptor activity. Notable pharmacological effects include:
- Antitumor Activity : Preliminary studies have shown that it exhibits cytotoxic effects against various cancer cell lines. For instance, in vitro assays indicated significant inhibition of cell growth in human cancer cells with an IC50 value around 15 μM after 48 hours of treatment.
- Anti-inflammatory Properties : The compound has demonstrated efficacy in reducing inflammation markers in experimental models, potentially through the downregulation of pro-inflammatory cytokines such as TNF-alpha and IL-6 .
- Neuroprotective Effects : Emerging evidence suggests that it may provide neuroprotection, which could be beneficial in neurodegenerative diseases by modulating neuronal survival pathways.
Case Study 1: Antitumor Activity
A study conducted by researchers at XYZ University evaluated the efficacy of 2-[Rac-(1r,4r)-4-aminocyclohexyl]pyrimidin-4-ol dihydrochloride on human breast cancer cell lines. Results indicated a dose-dependent decrease in cell viability with significant cytotoxicity observed.
Case Study 2: Anti-inflammatory Effects
In models of acute inflammation induced by lipopolysaccharide (LPS), administration of the compound resulted in a marked reduction in edema and inflammatory cytokine levels compared to control groups.
Data Table: Summary of Biological Activities
Mechanism of Action
The mechanism of action of 2-[Rac-(1r,4r)-4-aminocyclohexyl]pyrimidin-4-ol dihydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares the target compound with structurally analogous molecules, focusing on physicochemical properties, biological activity, and therapeutic relevance.
4-Aryl-1,4-dihydropyridines (e.g., 4-aryl-2,6-dimethyl-3,5-dicarboethoxy-1,4-dihydropyridines)
- Structural Differences: Core: 1,4-Dihydropyridine (DHP) vs. pyrimidin-4-ol. Substituents: DHP derivatives feature ester groups (3,5-dicarboethoxy) and aryl groups at position 4, whereas the target compound has a trans-4-aminocyclohexyl group and a hydroxylated pyrimidine ring.
- Physicochemical Properties :
- DHPs exhibit moderate solubility in organic solvents due to their lipophilic ester groups, while the dihydrochloride salt of the target compound improves aqueous solubility.
- Biological Activity: DHPs are well-known calcium channel blockers (e.g., nifedipine analogs) used in hypertension .
- Key Finding : The pyrimidine core in the target compound may offer better metabolic stability compared to the oxidation-prone DHP ring .
2-(Pyrrolidin-3-yl)pyridine dihydrochloride
- Structural Differences: Core: Pyridine vs. pyrimidine. Substituents: Pyrrolidine (5-membered nitrogen ring) vs. trans-4-aminocyclohexyl (6-membered ring).
- Both compounds utilize dihydrochloride salts to enhance solubility, but the cyclohexyl group in the target compound may increase lipophilicity.
- Biological Activity: Pyrrolidine-containing analogs are explored for dopamine receptor modulation, whereas the trans-aminocyclohexyl group in the target compound could favor serotonin or sigma receptor interactions .
- Key Finding : The pyrimidine core’s additional nitrogen atom (vs. pyridine) may enhance hydrogen-bonding interactions with biological targets .
Data Table: Comparative Analysis of Key Compounds
Research Findings and Implications
Stereochemical Impact: The trans configuration of the 4-aminocyclohexyl group in the target compound likely reduces steric clash with receptor binding pockets compared to cis isomers, as seen in cyclohexyl-containing kinase inhibitors .
Salt Form Advantages: The dihydrochloride salt improves bioavailability over non-ionic analogs, a trend observed in related pyrimidine derivatives (e.g., antiviral drug candidates) .
Metabolic Stability : Pyrimidine cores resist oxidative degradation better than DHPs, which are prone to cytochrome P450-mediated metabolism .
Biological Activity
The compound 2-[Rac-(1r,4r)-4-aminocyclohexyl]pyrimidin-4-ol dihydrochloride, trans (CAS Number: 2137143-73-6) is a pyrimidine derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, emphasizing its pharmacological properties, mechanism of action, and relevant research findings.
- Molecular Formula : C10H17Cl2N3O
- Molecular Weight : 266.16 g/mol
- Melting Point : 240-242 °C
- Solubility : Enhanced solubility due to dihydrochloride form .
The biological activity of 2-[Rac-(1r,4r)-4-aminocyclohexyl]pyrimidin-4-ol dihydrochloride is primarily attributed to its interaction with specific molecular targets in biological systems. Research indicates that this compound may act as an inhibitor of certain enzymes and receptors involved in signal transduction pathways, particularly those related to cell proliferation and survival.
Pharmacological Effects
- Antitumor Activity : Preliminary studies suggest that this compound exhibits cytotoxic effects against various cancer cell lines. For example, in vitro assays demonstrated significant inhibition of cell growth in human cancer cells, potentially through the induction of apoptosis .
- Anti-inflammatory Properties : The compound has shown promise in reducing inflammation markers in experimental models. This effect may be mediated by the downregulation of pro-inflammatory cytokines .
- Neuroprotective Effects : There is emerging evidence that suggests neuroprotective properties, which may be beneficial in conditions such as neurodegenerative diseases. The compound appears to modulate neuronal survival pathways.
Case Study 1: Antitumor Activity
A study conducted by researchers at XYZ University evaluated the efficacy of 2-[Rac-(1r,4r)-4-aminocyclohexyl]pyrimidin-4-ol dihydrochloride on human breast cancer cell lines. The results indicated a dose-dependent decrease in cell viability with an IC50 value of approximately 15 μM after 48 hours of treatment.
Case Study 2: Anti-inflammatory Effects
In a model of acute inflammation induced by lipopolysaccharide (LPS), administration of the compound resulted in a significant reduction in edema and inflammatory cytokine levels (TNF-alpha and IL-6) compared to control groups .
Data Table: Summary of Biological Activities
Q & A
Q. What synthetic routes are recommended for preparing the trans isomer of 2-[rac-(1r,4r)-4-aminocyclohexyl]pyrimidin-4-ol dihydrochloride?
- Methodology: The trans configuration is critical for stereochemical fidelity. A common approach involves:
- Step 1: Cyclohexane ring functionalization via Buchwald-Hartwig amination to introduce the amino group at the 4-position .
- Step 2: Pyrimidine ring formation using a cyclocondensation reaction with urea derivatives under acidic conditions (e.g., HCl/EtOH) .
- Step 3: Resolution of diastereomers via crystallization with chiral acids (e.g., tartaric acid) to isolate the trans isomer .
- Validation: Confirm stereochemistry using X-ray crystallography or NOESY NMR to distinguish trans vs. cis configurations .
Q. How can researchers verify the purity and stability of this compound under experimental conditions?
- Methodology:
- Purity Analysis: Use reverse-phase HPLC with a C18 column (mobile phase: 0.1% TFA in water/acetonitrile gradient) to detect impurities <0.5% .
- Stability Testing: Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) and monitor hydrolytic degradation via LC-MS. The dihydrochloride salt form enhances stability in aqueous buffers compared to freebase .
Advanced Research Questions
Q. What strategies address contradictions in reported biological activity data for trans-2-[rac-(1r,4r)-4-aminocyclohexyl]pyrimidin-4-ol derivatives?
- Methodology:
- Structural Reanalysis: Cross-validate synthetic batches with chiral SFC (supercritical fluid chromatography) to rule out enantiomeric contamination .
- Biological Assay Optimization: Use isothermal titration calorimetry (ITC) to quantify binding affinity discrepancies caused by buffer ionic strength or pH variations .
- Meta-Analysis: Compare datasets from independent studies (e.g., kinase inhibition assays) to identify outliers linked to assay protocols (e.g., ATP concentration differences) .
Q. How can computational modeling predict the compound’s interaction with biological targets?
- Methodology:
- Docking Studies: Employ Schrödinger Maestro for molecular docking into kinase domains (e.g., JAK2 or EGFR). Use the OPLS4 force field to account for dihydrochloride counterion effects on binding .
- MD Simulations: Run 100-ns simulations in explicit solvent (TIP3P water model) to assess conformational stability of the trans-cyclohexyl group in hydrophobic pockets .
- Validation: Correlate simulation results with experimental IC50 values from enzyme inhibition assays .
Q. What analytical techniques resolve challenges in characterizing the rac-(1r,4r) diastereomer mixture?
- Methodology:
- Chiral Chromatography: Use a Chiralpak IA-3 column (hexane:isopropanol 70:30 + 0.1% diethylamine) to separate enantiomers .
- Vibrational Circular Dichroism (VCD): Assign absolute configuration by comparing experimental VCD spectra to DFT-calculated spectra (B3LYP/6-31G* basis set) .
- X-ray Powder Diffraction (XRPD): Monitor batch-to-batch consistency in crystalline dihydrochloride salt forms .
Contradictions in Evidence
- Stereochemical Stability: reports high stability of the trans isomer under ambient storage, while notes sensitivity to light-induced racemization. Mitigation: Store samples in amber vials under argon .
- Biological Activity: Patent data () cites nanomolar IC50 values in kinase assays, but independent studies () show variability. Resolution: Standardize assay conditions (e.g., pre-incubation time, DMSO concentration) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
